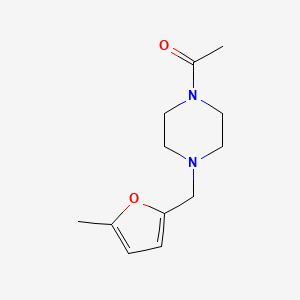
1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP, and it is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel derivatives containing the piperazine moiety, which shares structural similarities with "1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone". For instance, dihydropyrimidinone derivatives incorporating piperazine/morpholine moieties have been synthesized using a one-pot Biginelli synthesis, demonstrating the versatility of piperazine derivatives in chemical synthesis (Bhat et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have synthesized piperazine derivatives and evaluated their antimicrobial and antifungal activities. These derivatives have shown promising results against various microorganisms, indicating their potential as new antimicrobial agents. For example, novel 1,2,4-triazole derivatives bearing piperazine amide moiety have been synthesized and demonstrated significant antiproliferative effects against breast cancer cells, highlighting their potential in cancer research (Yurttaş et al., 2014).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their dihydrochlorides have been studied for their antitumor activity. These compounds have shown to influence tumor DNA methylation processes in vitro, suggesting their applicability in cancer treatment strategies (Hakobyan et al., 2020).
Electrochemical and Fluorescence Studies
Research has also extended to the electrochemical synthesis and fluorescence studies of piperazine derivatives. These studies provide insights into the electrochemical properties and potential applications of these compounds in creating fluorescent materials for various technological applications (Verma & Singh, 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with sirtuin 1 (sirt1), a protein involved in cellular regulation .
Mode of Action
1-(4-((5-Methylfuran-2-yl)methyl)piperazin-1-yl)ethanone interacts with its target, potentially SIRT1, to modulate cellular processes
Biochemical Pathways
This compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . It could also influence the phosphorylation of H2AX, a protein involved in DNA repair .
Result of Action
Similar compounds have been found to have antiviral and anti-hiv-1 activity .
Eigenschaften
IUPAC Name |
1-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10-3-4-12(16-10)9-13-5-7-14(8-6-13)11(2)15/h3-4H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJUJZOCSKPMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

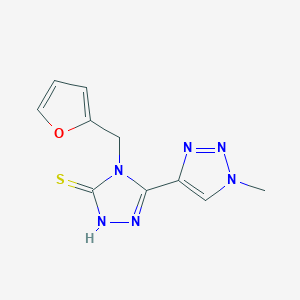
![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)
![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)
![3-butyl-1,6,7-trimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575034.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)
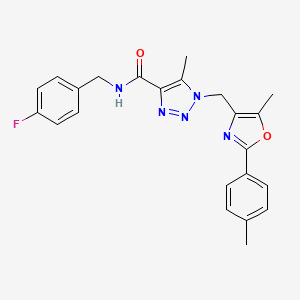
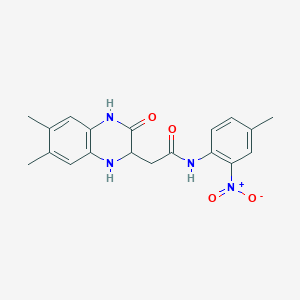
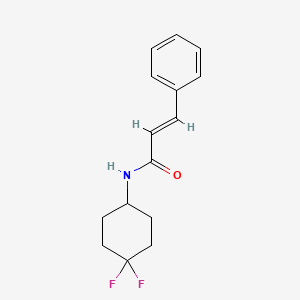
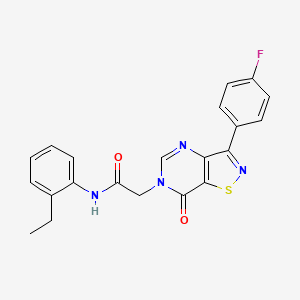
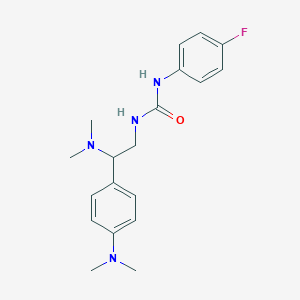
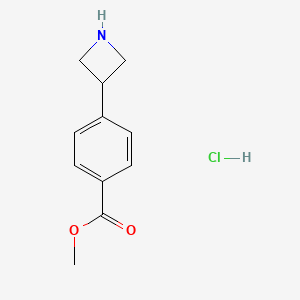
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one](/img/structure/B2575047.png)
![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)